Cas no 820245-62-3 (Carbonochloridothioic acid, S-(3-bromophenyl) ester (9CI))

Carbonochloridothioic acid, S-(3-bromophenyl) ester (9CI) is a specialized organosulfur compound featuring a thiocarbonyl chloride group linked to a 3-bromophenyl moiety. This structure imparts reactivity suitable for applications in organic synthesis, particularly as an intermediate in the preparation of thiocarbamates, thioureas, or other sulfur-containing derivatives. The presence of the bromine substituent enhances its utility in cross-coupling reactions, enabling further functionalization. Its stability under controlled conditions and selective reactivity make it valuable for constructing complex molecular frameworks in pharmaceutical or agrochemical research. Proper handling is essential due to its potential sensitivity to moisture and nucleophiles.
Carbonochloridothioic acid, S-(3-bromophenyl) ester (9CI) structure
820245-62-3 structure
Product Name:Carbonochloridothioic acid, S-(3-bromophenyl) ester (9CI)
CAS No:820245-62-3
MF:C7H4BrClOS
MW:251.528059005737
CID:5262467
Update Time:2025-06-13

Carbonochloridothioic acid, S-(3-bromophenyl) ester (9CI) Chemical and Physical Properties

Names and Identifiers

    • Carbonochloridothioic acid, S-(3-bromophenyl) ester (9CI)
    • Inchi: 1S/C7H4BrClOS/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H
    • InChI Key: KCXUFLGXFMAWCY-UHFFFAOYSA-N
    • SMILES: C(Cl)(SC1=CC=CC(Br)=C1)=O

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Additional information on Carbonochloridothioic acid, S-(3-bromophenyl) ester (9CI)

Carbonochloridothioic acid, S-(3-bromophenyl) ester (9CI) and its Applications in Modern Chemical Research

Carbonochloridothioic acid, S-(3-bromophenyl) ester (9CI), identified by its CAS number 820245-62-3, is a significant compound in the realm of organic synthesis and pharmaceutical research. This compound belongs to a class of sulfur-containing heterocycles, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a S-(3-bromophenyl) ester group, make it a valuable intermediate in the synthesis of more complex molecules.

The< strong>Carbonochloridothioic acid, S-(3-bromophenyl) ester (9CI) molecule exhibits unique chemical properties that make it useful in various synthetic pathways. The ester functionality allows for further derivatization, while the bromophenyl ring provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many biologically active compounds. The versatility of this compound has made it a staple in synthetic organic chemistry laboratories.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. The< strong>S-(3-bromophenyl) moiety in Carbonochloridothioic acid, S-(3-bromophenyl) ester (9CI), has been particularly studied for its potential role in designing small-molecule inhibitors. For instance, researchers have explored its utility in developing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The bromine atom on the phenyl ring can be readily functionalized, allowing for the creation of libraries of compounds that can be screened for biological activity.

The< strong>CAS number 820245-62-3 associated with Carbonochloridothioic acid, S-(3-bromophenyl) ester (9CI), underscores its importance as a chemical entity. This unique identifier ensures that researchers can accurately reference and procure this compound for their studies. The compound's molecular structure, characterized by a carbonochloridothioic acid backbone and a substituted phenyl ring, contributes to its reactivity and makes it a valuable tool in medicinal chemistry.

One of the most compelling aspects of Carbonochloridothioic acid, S-(3-bromophenyl) ester (9CI) is its role in the development of new drug candidates. The< strong>S-ester group can be hydrolyzed to reveal a thiolate anion, which is highly reactive and can participate in nucleophilic substitution reactions. This reactivity has been leveraged to synthesize complex molecules with potential therapeutic benefits. Additionally, the< strong>3-bromophenyl group offers a site for further functionalization, enabling the creation of diverse derivatives with tailored properties.

The applications of Carbonochloridothioic acid, S-(3-bromophenyl) ester (9CI) extend beyond pharmaceuticals into materials science and agrochemicals. Its ability to undergo various transformations makes it a versatile building block for synthesizing more complex molecules. For example, researchers have utilized this compound to develop novel polymers with specific functionalities or to create agrochemicals that exhibit enhanced efficacy against pests.

In conclusion, Carbonochloridothioic acid, S-(3-bromophenyl) ester (9CI), with its CAS number 820245-62-3, represents a cornerstone in modern chemical research. Its unique structural features and reactivity profile have made it indispensable in the synthesis of biologically active compounds. As research continues to evolve, the< strong>S-(3-bromophenyl) derivative is likely to play an even more significant role in developing innovative solutions across multiple scientific disciplines.

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